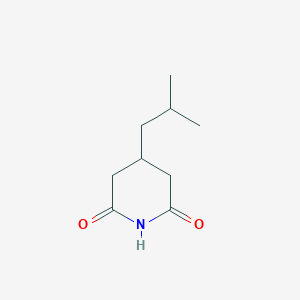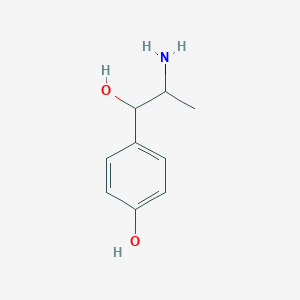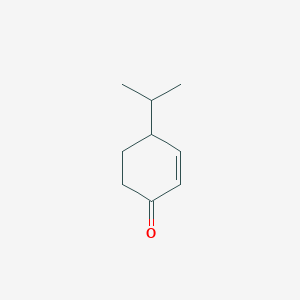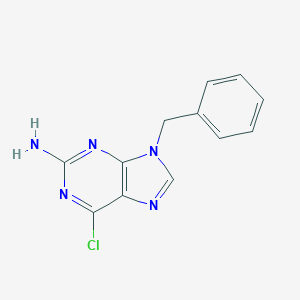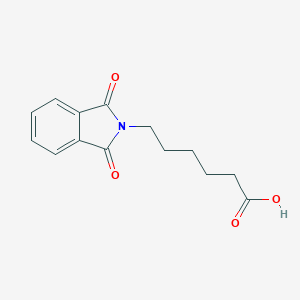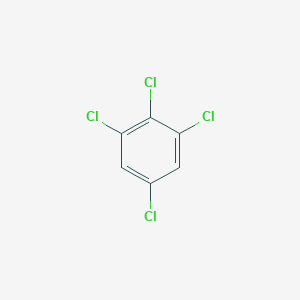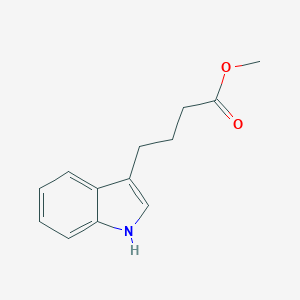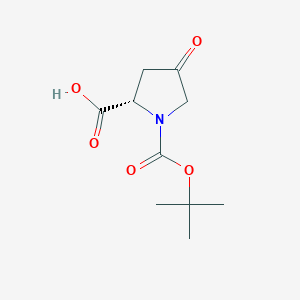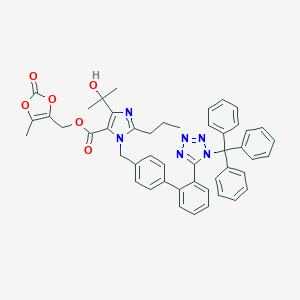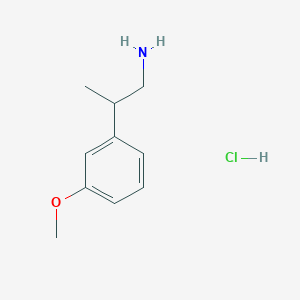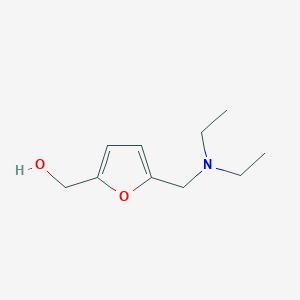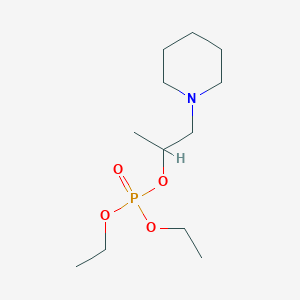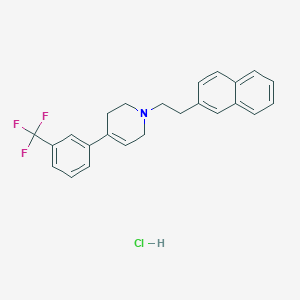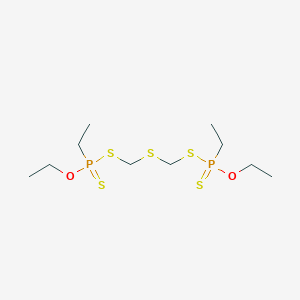
Stauffer N-3734
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stauffer N-3734 is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound was first synthesized in 1992 by a team of researchers led by Dr. Richard Stauffer at the University of Pittsburgh. Since then, numerous studies have been conducted to investigate the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for Stauffer N-3734.
Mécanisme D'action
The mechanism of action of Stauffer N-3734 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the suppression of cancer cell growth and proliferation.
Effets Biochimiques Et Physiologiques
Stauffer N-3734 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects, as well as the ability to modulate the immune system. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Stauffer N-3734 for lab experiments is its high purity and stability. This makes it an ideal compound for use in in vitro and in vivo studies. However, one limitation is that it is not readily available commercially and must be synthesized in the lab, which can be time-consuming and expensive.
Orientations Futures
There are several potential future directions for research on Stauffer N-3734. One area of interest is in the development of new cancer therapies based on its anti-cancer properties. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of Stauffer N-3734. Other potential areas of research include its use in the treatment of neurodegenerative diseases and its potential as an anti-inflammatory agent.
In conclusion, Stauffer N-3734 is a synthetic compound that has shown great potential for use in scientific research. Its unique properties and potential applications have made it a topic of interest for researchers in a variety of fields. Further research is needed to fully understand its mechanism of action and potential applications, but the future looks promising for this promising compound.
Méthodes De Synthèse
Stauffer N-3734 is synthesized through a multistep process that involves the reaction of 2,4,6-trichlorophenol with 2-methyl-2-butene in the presence of a base. The resulting product is then treated with hydrazine hydrate to form the final compound. This synthesis method has been optimized to produce high yields of pure Stauffer N-3734.
Applications De Recherche Scientifique
Stauffer N-3734 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Stauffer N-3734 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, Stauffer N-3734 has been investigated for its potential to treat other diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
18300-10-2 |
|---|---|
Nom du produit |
Stauffer N-3734 |
Formule moléculaire |
C10H24O2P2S5 |
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
ethoxy-[[ethoxy(ethyl)phosphinothioyl]sulfanylmethylsulfanylmethylsulfanyl]-ethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H24O2P2S5/c1-5-11-13(15,7-3)18-9-17-10-19-14(16,8-4)12-6-2/h5-10H2,1-4H3 |
Clé InChI |
WYAIZMVWGQDHAX-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(CC)SCSCSP(=S)(CC)OCC |
SMILES canonique |
CCOP(=S)(CC)SCSCSP(=S)(CC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



